molecular formula C26H27N3O3S B11533552 N-benzyl-N-{2-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

N-benzyl-N-{2-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B11533552
M. Wt: 461.6 g/mol
InChI Key: UDFKSSFOCPHAGW-UHFFFAOYSA-N
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Description

N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound is characterized by its intricate structure, which includes a benzyl group, a cyclopentylidenehydrazinecarbonyl moiety, and a sulfonamide group

Preparation Methods

The synthesis of N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions:

    Formation of the Cyclopentylidenehydrazinecarbonyl Intermediate: This step involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. The reaction is typically carried out in the presence of an acid catalyst under reflux conditions.

    Coupling with Benzylamine: The cyclopentylidenehydrazine intermediate is then reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding hydrazone.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired sulfonamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group makes it a potential candidate for the development of new antibiotics or anti-inflammatory agents.

    Biological Studies: It can be used in studies investigating enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Material Science: Its unique structure may find applications in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another antibiotic used to treat bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

The uniqueness of N-BENZYL-N-[2-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its complex structure, which may confer specific biological activities not observed in simpler sulfonamide compounds

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(cyclopentylideneamino)benzamide

InChI

InChI=1S/C26H27N3O3S/c1-20-15-17-23(18-16-20)33(31,32)29(19-21-9-3-2-4-10-21)25-14-8-7-13-24(25)26(30)28-27-22-11-5-6-12-22/h2-4,7-10,13-18H,5-6,11-12,19H2,1H3,(H,28,30)

InChI Key

UDFKSSFOCPHAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C4CCCC4

Origin of Product

United States

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